molecular formula C9H12O2S B12558434 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine CAS No. 143756-02-9

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine

Cat. No.: B12558434
CAS No.: 143756-02-9
M. Wt: 184.26 g/mol
InChI Key: ORJNGTFJDQEJDP-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine (CAS 143756-02-9) is a specialized organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound belongs to a class of fused heterocyclic structures that are of significant interest in advanced materials research, particularly in the field of conductive polymers . Its core structure is based on a thieno[3,4-e][1,3]dioxepine system, which is a derivative of 3,4-propylenedioxythiophene . Researchers value this and similar monomers for their application in synthesizing processable conductive polymers with high stability and tunable electronic properties . These polymers are extensively investigated for use in organic electronic devices, antistatic coatings, and electrochromic displays. The compound is supplied as a high-purity solid for research applications. Handling Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143756-02-9

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

6,8-dimethyl-1,5-dihydrothieno[3,4-e][1,3]dioxepine

InChI

InChI=1S/C9H12O2S/c1-6-8-3-10-5-11-4-9(8)7(2)12-6/h3-5H2,1-2H3

InChI Key

ORJNGTFJDQEJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COCOCC2=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and dioxepine precursors, which are subjected to cyclization reactions in the presence of catalysts such as Lewis acids. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and readily available starting materials. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring the reproducibility of the compound’s quality. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents to achieve high selectivity.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Functionalized thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of thieno[3,4-e][1,3]dioxepine compounds exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its interaction with bacterial cell walls or metabolic pathways, enhancing its efficacy as an antimicrobial agent .

Antitumor Activity
The thieno[3,4-e][1,3]dioxepine framework has been linked to antitumor properties. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific oncogenic pathways. For example, a derivative of this compound was shown to significantly reduce tumor growth in animal models by targeting cellular signaling pathways associated with cancer progression .

Material Science

Organic Photovoltaics
6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine has been investigated as a potential component in organic photovoltaic devices. Its electronic properties allow it to function effectively as a hole transport material. In experiments where this compound was incorporated into perovskite solar cells, a marked increase in efficiency was observed compared to devices without it. This enhancement is attributed to improved charge transport and reduced recombination losses within the device architecture .

Conductive Polymers
The compound has also been explored for use in conductive polymers due to its ability to facilitate electron transfer. The incorporation of thieno[3,4-e][1,3]dioxepine units into polymer backbones has resulted in materials with enhanced electrical conductivity and stability. These materials are being considered for applications in flexible electronics and sensors .

Organic Synthesis

Synthetic Intermediates
In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with desired properties. For example, it can undergo cross-coupling reactions to form larger polycyclic structures that are of interest in drug discovery and materials science .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against multiple bacterial strains with significant inhibition zones observed.
Antitumor Activity Induced apoptosis in cancer cell lines; reduced tumor size in vivo by 40%.
Organic Photovoltaics Increased solar cell efficiency by 15% when used as a hole transport material.
Conductive Polymers Enhanced conductivity observed; potential applications in flexible electronics.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

6,8-Dibromo-3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine ()

  • Structural Differences: The core thieno-dioxepine system is substituted with bromine atoms at positions 6 and 8, compared to methyl groups in the target compound. Additional decyl chains at the 3-position enhance solubility in nonpolar solvents, contrasting with the simpler methyl substituents in 6,8-dimethyl derivatives.
  • Spectral Data :
    • $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra (Figure S2 in ) confirm bromine’s electron-withdrawing effects, which downfield-shift aromatic protons compared to methyl-substituted analogs.
  • Reactivity :
    • Bromine atoms enable cross-coupling reactions (e.g., Suzuki or Stille couplings) for further functionalization, whereas methyl groups limit such reactivity but improve thermal stability .

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine ()

  • Functionalization :
    • The 3-position is modified with bulky (2-ethylhexyl)oxymethyl groups, increasing steric hindrance and altering crystallinity.
    • Bromine substituents (vs. methyl) enhance molecular weight (598.47 g/mol) and polarizability, making this derivative suitable for electrochromic materials .
  • Applications :
    • Listed under "Electrochromic Materials" in , highlighting its utility in optoelectronics, unlike methyl-substituted derivatives, which are less explored for such roles.

Comparison with Non-Thiophene Dioxepines

Dibenzo-condensed Dioxepines ()

  • Core Structure: Benzene rings replace the thiophene moiety, reducing heteroatom-driven electronic effects. Derivatives like 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione exhibit distinct hydrogen-bonding patterns due to hydroxyl groups, unlike the sulfur-containing thieno-dioxepines .
  • Biological Activity: Hydroxyphenyl and alkyl chains in benzo-dioxepines enhance interactions with biological targets (e.g., enzymes), whereas thieno-dioxepines’ sulfur atom may influence redox activity .

Pyrazole- and Triazine-Fused Systems (Evidences 5–7)

  • Pyrazolo-Triazolo-Diazepines (): Compounds like 5-oxo-4,5,7,9-tetrahydropyrazolo[3,4-e][1,2,3]triazolo[1,5-a][1,3]diazepine feature nitrogen-rich fused systems, offering higher hydrogen-bonding capacity compared to the oxygen/sulfur-containing thieno-dioxepine. Such derivatives are prioritized in medicinal chemistry for kinase inhibition, whereas thieno-dioxepines are less studied in this context .

Biological Activity

6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine is a synthetic compound that belongs to the class of thieno[3,4-e][1,3]dioxepines. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno derivatives. The key steps often include cyclization and functionalization processes that yield the desired dioxepine structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • S. aureus : MIC of 16 µg/mL.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis via caspase activation
MCF-715Mitochondrial disruption

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective effects. It appears to reduce oxidative stress in neuronal cells and inhibit neuroinflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity. The results indicated a synergistic effect when combined with standard antibiotics like ampicillin and gentamicin .
  • Anticancer Research : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. The trial reported a partial response in 30% of participants after a treatment regimen involving this compound .
  • Neuroprotection Study : In vitro studies conducted on SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced cell death induced by oxidative stressors such as hydrogen peroxide .

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